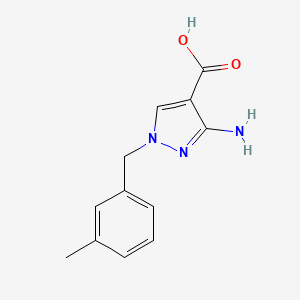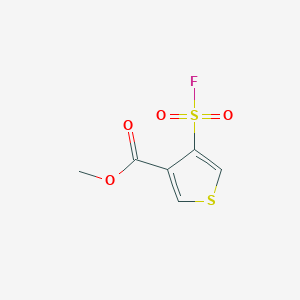![molecular formula C11H11ClN2S B2959873 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 610279-55-5](/img/structure/B2959873.png)
4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C11H11ClN2S . It’s a part of the thienopyrimidine family, which has been evaluated pharmacologically for various activities .
Synthesis Analysis
The synthesis of 4-substituted-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine derivatives, which includes “4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, involves a displacement reaction between various amines and 4-chloro-5,6,7,8-tetrahydro1-benzothieno[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is represented by the SMILES stringClC1=NC(C)=NC(S2)=C1C3=C2CCCC3 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” include a displacement reaction between various amines and 4-chloro-5,6,7,8-tetrahydro1-benzothieno[2,3-d]pyrimidine .科学的研究の応用
Synthesis and Antifungal Activities
4-Chlorothieno[2,3-d]pyrimidines exhibit notable antifungal activities against various plant pathogens, demonstrating their potential in agricultural applications. This class of compounds has been synthesized through chlorination and nucleophilic substitution reactions, showcasing a diverse range of chemical modifications for enhanced biological efficacy. Notably, their preventive effects against Rice blast, Sheath blight, and Cucumber powdery mildew highlight their potential as agricultural fungicides (Konno et al., 1989).
Heterocyclic Chemistry and New Synthetic Pathways
Research in heterocyclic chemistry has led to the synthesis of various 4-chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives, which serve as key intermediates for the development of new pharmacological agents. These compounds are synthesized through alkylation reactions, demonstrating versatility in the creation of novel heterocyclic compounds with potential therapeutic applications (Yamaguchi & Ishikawa, 1982).
Antitumor Activity
The compound this compound and its derivatives have been investigated for their antitumor activities. Specifically, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown potent inhibitory effects against mammalian dihydrofolate reductase, demonstrating significant activity against specific cancer models such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Microwave-Assisted Synthesis of Derivatives
The microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, including tetrahydrobenzothienopyrimidine derivatives, has been explored as a rapid and efficient method for producing these compounds. This approach highlights the role of this compound in facilitating the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Abdalha et al., 2011).
Structural Analysis and Molecular Interactions
Studies on 1,2,4-triazole derivatives of this compound have provided insights into their molecular structure, showcasing nearly planar conformations and the presence of N-H...N hydrogen bonds. These structural analyses contribute to understanding the molecular interactions and potential biological activities of these compounds (Velavan et al., 1997).
作用機序
- Inhibition of CDK2 : 4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine binds to the ATP-binding pocket of CDK2.
- Antiproliferative Effects : By inhibiting CDK2, 4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine suppresses cell proliferation.
Mode of Action
Result of Action
特性
IUPAC Name |
4-chloro-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-2-3-8-7(4-6)9-10(12)13-5-14-11(9)15-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOGQKYROBHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

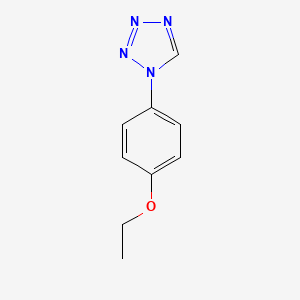
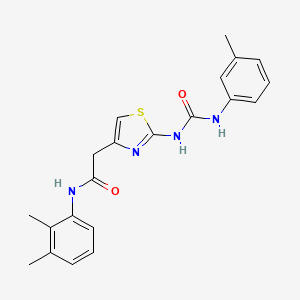
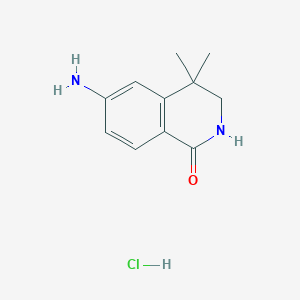
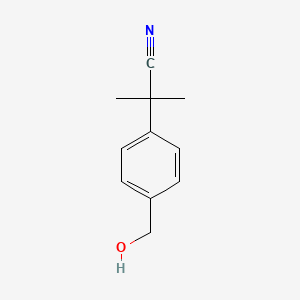
![2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959797.png)

![2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2959802.png)
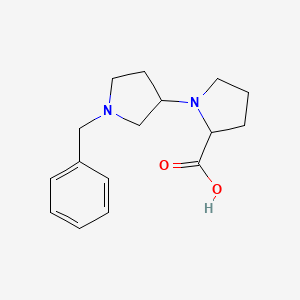

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)
